molecular formula C33H45NO4 B1251114 Sespendole

Sespendole

Cat. No. B1251114
M. Wt: 519.7 g/mol
InChI Key: QMEIUISJYPRNPF-ZWXFSXOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sespendole is a natural product found in Pseudobotrytis with data available.

Scientific Research Applications

Inhibition of Lipid Droplet Synthesis

Sespendole, isolated from the culture broth of the fungus Pseudobotrytis terrestris FKA-25, is identified as an inhibitor of lipid droplet formation in macrophages. It inhibits the synthesis of cholesteryl ester and triacylglycerol in mouse macrophages, showcasing its potential in lipid metabolism studies (Uchida et al., 2006).

Synthesis Research

The synthesis of sespendole's aromatic fragment, starting from 4-bromo-2-fluoronitrobenzene, has been accomplished. This synthesis involves key steps like Claisen rearrangement and coupling between specific compounds, contributing to the understanding of sespendole's chemical structure (Ono et al., 2019).

Biosynthesis Insights

Research has delved into the biosynthesis of sespendole, indicating that a farnesyl residue from the mevalonate pathway and an anthranilate-derived indole-3-glycerol phosphate residue are key components. These findings provide insights into the fungal metabolite synthesis involving sespendole (Uchida et al., 2006).

Structural Analysis

The structure and stereochemistry of sespendole have been elucidated through spectroscopic studies. Understanding its unique indolosesquiterpene skeleton modified with two isoprenes is crucial for further exploration of its biological activities (Uchida et al., 2006).

Stereochemical Synthesis Studies

Research on synthesizing diastereomers of the indole moiety of sespendole has been conducted. This highly stereoselective synthesis contributes to the understanding of sespendole's complex molecular structure (Adachi et al., 2012).

Biosynthetic Pathway Elucidation

The biosynthetic pathway of sespendole was elucidated, revealing the involvement of genes encoding six enzymes. This research provides a deeper understanding of the mechanism behind the modification on the indole ring, a key feature of sespendole (Kudo et al., 2018).

Sesquiterpene Segment Synthesis

A study on the stereocontrolled synthesis of a sesquiterpene segment for sespendole showcases the synthesis of complex molecular structures. This research highlights the intricate chemical processes involved in sespendole's synthesis (Sugino et al., 2011).

properties

Product Name

Sespendole

Molecular Formula

C33H45NO4

Molecular Weight

519.7 g/mol

IUPAC Name

(1S,12S,15S,20R)-7-[(S)-(3,3-dimethyloxiran-2-yl)-hydroxymethyl]-15-hydroxy-1,16,16,20-tetramethyl-8-(3-methylbut-2-enyl)-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4(9),5,7-tetraen-17-one

InChI

InChI=1S/C33H45NO4/c1-18(2)9-10-20-21(26(36)28-30(5,6)38-28)11-12-23-25(20)22-17-19-13-16-33(37)29(3,4)24(35)14-15-31(33,7)32(19,8)27(22)34-23/h9,11-12,19,26,28,34,36-37H,10,13-17H2,1-8H3/t19-,26-,28?,31+,32+,33+/m0/s1

InChI Key

QMEIUISJYPRNPF-ZWXFSXOLSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1C3=C(N2)[C@]4([C@H](C3)CC[C@@]5([C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H](C6C(O6)(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1C3=C(N2)C4(C(C3)CCC5(C4(CCC(=O)C5(C)C)C)O)C)C(C6C(O6)(C)C)O)C

synonyms

sespendole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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